N-ethylpyrimidin-4-amine
Overview
Description
N-ethylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3 It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylpyrimidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of pyrimidin-4-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Pyrimidin-4-amine
Reagent: Ethyl bromide or ethyl iodide
Catalyst: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Conditions: Reflux at elevated temperatures (80-100°C) for several hours
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylpyrimidin-4-one using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it to this compound derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: N-ethylpyrimidin-4-one
Reduction: Various this compound derivatives
Substitution: N-alkyl or N-acyl pyrimidin-4-amines
Scientific Research Applications
N-ethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-ethylpyrimidin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and engage in π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
N-ethylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
Pyrimidin-4-amine: Lacks the ethyl group, resulting in different chemical properties and reactivity.
N-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
N-ethylpyrimidin-2-amine: The position of the amino group changes, affecting the compound’s reactivity and interactions.
Properties
IUPAC Name |
N-ethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-6-3-4-7-5-9-6/h3-5H,2H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQWSYPXVVOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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